molecular formula C20H23N3O4S B2966417 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235022-09-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2966417
CAS RN: 1235022-09-9
M. Wt: 401.48
InChI Key: IBWSRSQAJWEZCL-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiophen-3-ylmethyl group and a piperidin-4-ylmethyl group. These groups are often found in various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl moiety and the thiophen-3-ylmethyl group are not coplanar, which could affect the compound’s properties .

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Orexin receptors (OXRs) play a crucial role in modulating feeding, arousal, stress, and drug abuse. Studies have shown that antagonism of OXRs, particularly OX1R, can significantly impact behaviors related to compulsive food consumption and binge eating. For example, research on selective OX1R antagonists has demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food pellet intake in animal models, suggesting a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Cancer Metastasis Inhibition

Compounds targeting the urokinase receptor (uPAR) have shown promise in inhibiting cancer metastasis. Virtual screening and subsequent synthesis of analogs have identified compounds capable of blocking angiogenesis and inducing apoptosis in cancer cells, highlighting a potential therapeutic avenue for limiting tumor growth and metastasis in conditions such as breast cancer (Wang et al., 2011).

Metabolic Pathway Elucidation

Understanding the oxidative metabolism of novel antidepressants in human liver microsomes contributes to the development of safer and more effective therapeutic agents. Studies have mapped the metabolic pathways of compounds like Lu AA21004, revealing the primary enzymes involved in their metabolism and providing insights into their pharmacokinetics, which can guide the development of drugs with favorable safety profiles (Hvenegaard et al., 2012).

Copper-Catalyzed Coupling Reactions

The development of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides presents a valuable tool in synthetic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications. Such catalytic systems have been shown to be effective for a wide range of (hetero)aryl chlorides and amides, including those that are challenging to couple, thus broadening the scope of compounds accessible for research and development (De et al., 2017).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(20(25)22-16-1-2-17-18(9-16)27-13-26-17)21-10-14-3-6-23(7-4-14)11-15-5-8-28-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWSRSQAJWEZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

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